molecular formula C17H18O5 B1585616 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone CAS No. 75679-58-2

2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone

Cat. No.: B1585616
CAS No.: 75679-58-2
M. Wt: 302.32 g/mol
InChI Key: SGAQUVXWXIVPKX-UHFFFAOYSA-N
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Description

2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone is a dihydrochalcone compound isolated from the plant Iryanthera juruensis Warb. This compound has garnered attention due to its cytotoxic properties, particularly in cancer research. It is a major metabolite when tested against various cancer cell lines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic routes for 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone typically involve the use of starting materials such as chalcones or related compounds. The reaction conditions may include the use of strong bases or acids, and the reactions are often carried out under controlled temperatures and pressures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and other specialized equipment. The process would be optimized for yield and purity, ensuring that the compound meets the required standards for research and potential therapeutic use.

Chemical Reactions Analysis

Types of Reactions: 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new chemical entities.

  • Biology: The compound is studied for its biological activity, particularly its cytotoxic effects on cancer cells.

  • Medicine: Research is ongoing to explore its potential as an anticancer agent, given its cytotoxic properties.

  • Industry: It may be used in the development of new pharmaceuticals and other chemical products.

Comparison with Similar Compounds

2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone is unique in its structure and biological activity compared to other dihydrochalcones. Similar compounds include:

  • Chalcone: The parent compound from which dihydrochalcones are derived.

  • Flavonoids: A class of compounds with similar biological activities, including antioxidant and anti-inflammatory properties.

  • Isoflavones: Another class of compounds with estrogenic activity and potential health benefits.

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Properties

IUPAC Name

1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-21-13-6-3-11(4-7-13)5-8-14(19)17-15(20)9-12(18)10-16(17)22-2/h3-4,6-7,9-10,18,20H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAQUVXWXIVPKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348414
Record name 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75679-58-2
Record name 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the natural sources of 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone and what other compounds are often found alongside it?

A1: this compound has been isolated from several plant species, particularly those belonging to the Annonaceae family. This includes the leaves of Ellipeia cuneifolia [] and the aerial parts of Goniothalamus gardneri. [] Interestingly, this compound is often found alongside other flavonoids and dihydrochalcones. For instance, in Ellipeia cuneifolia, it was isolated along with uvangoletin and 2',4',6'-trihydroxy-4-methoxy-dihydrochalcone. [] Similarly, in Goniothalamus gardneri, it was found alongside compounds like flavokawain A, 4,2',4'-trihydroxy-6'-methoxydihydrochalcone, naringenin trimethyl ether, and tsugafolin. [] This co-occurrence suggests potential synergistic bioactivities and warrants further investigation.

Q2: What is the reported cytotoxic activity of this compound?

A2: While the provided research papers [, ] focus on isolation and structural characterization, a separate study [] demonstrated the cytotoxic activity of this compound. This study tested the compound against eight human tumor cell lines and two non-tumorigenic cell lines. Although specific results weren't detailed in the abstract, the study indicates promising antiproliferative activity, highlighting the need for further research into its mechanism of action and potential therapeutic applications.

Q3: How was the structure of this compound elucidated?

A3: Researchers employed a combination of spectroscopic techniques to determine the structure of this compound. These included Nuclear Magnetic Resonance (NMR) spectroscopy, both 1D and 2D, Liquid Chromatography-Mass Spectrometry (LCMS), Ultraviolet-Visible (UV) spectroscopy, and Infrared (IR) spectroscopy. [] By analyzing the data obtained from these techniques and comparing it to existing literature, the researchers were able to confidently identify and confirm the structure of this dihydrochalcone.

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